5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-10-12(19)2-7-17(16)20/h2-7,10,15H,8-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOXUGWHIPNTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Amidation: The halogenated benzene derivative is then subjected to an amidation reaction with 4-(3-methoxypyrrolidin-1-yl)aniline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypyrrolidine moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine moiety may play a crucial role in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenation Patterns and Electronic Effects
- Target Compound: Bromo (Br) and chloro (Cl) at positions 5 and 2 on the benzamide ring.
- (EP 3 532 474 B1) : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide contains Br, Cl, and F substituents. The additional fluorine and trifluoropropoxy group increase lipophilicity (logP) and metabolic stability compared to the target compound .
- (Chemlyte Solutions) : 4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide and 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide demonstrate that fluorine substitution at para positions enhances polarity, while methyl groups introduce steric hindrance. The target’s bromo group provides greater polarizability than fluorine, favoring π-π stacking .
Substituents on the N-Linked Phenyl Group
- Target Compound : The 3-methoxypyrrolidin-1-yl group introduces a saturated, oxygen-containing heterocycle. This moiety likely improves aqueous solubility via hydrogen bonding and reduces planarity compared to aromatic substituents.
- (Dichondra repens) : Compounds 9–12 feature benzamides with alkoxy groups (e.g., butoxy, pentyloxy) on the N-linked phenyl ring. These linear alkyl chains increase hydrophobicity, whereas the target’s pyrrolidine-methoxy group balances hydrophilicity and lipophilicity .
- (Turkish Journal of Chemistry): N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)propenyl)benzamide includes a sulfamoyl group, which enhances hydrogen-bonding capacity. The target’s pyrrolidine lacks such strong H-bond donors but offers conformational flexibility .
Heterocyclic Modifications
- (Chemlyte Solutions): 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide incorporates a fused pyrimido-benzimidazole ring. The cyanopyrimido group introduces π-deficient aromaticity, contrasting with the target’s electron-rich benzamide. Such differences may influence binding to enzymes like kinases .
- (EOS Med Chem): 5-Bromo-3-methoxy-N,N-dimethyl-2-pyridinecarboxamide replaces the benzene ring with pyridine, altering electronic distribution.
Biological Activity
5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrClN2O, with a molecular weight of 365.69 g/mol. The compound features a bromine atom and a chlorine atom, which are known to influence biological activity through their effects on lipophilicity and membrane permeability.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, chloroacetamides with halogenated phenyl rings demonstrated significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogens increases lipophilicity, facilitating cell membrane penetration, which is crucial for antimicrobial efficacy.
| Compound Type | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| Chloroacetamides | Strong | Moderate | Weak |
| Halogenated Phenyl Compounds | Very Strong | Weak | Moderate |
Antiviral Activity
The antiviral potential of similar compounds has been explored in various studies. For example, compounds that inhibit HIV replication were tested in cell cultures, showing moderate efficacy with EC50 values ranging from 7 to 13 μM . The structural characteristics, including the presence of halogenated groups, significantly contributed to their antiviral activity.
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific biological targets. The compound may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or replication inhibition.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives similar to this compound against common pathogens. Results indicated that modifications in substituents significantly altered the activity profiles, with certain derivatives showing enhanced potency against MRSA .
- Antiviral Testing : In another investigation focusing on antiviral properties, compounds structurally related to this compound were tested for their ability to inhibit HIV replication in human peripheral blood mononuclear cells. The most active compounds demonstrated selectivity indices suggesting favorable therapeutic windows .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide?
The synthesis typically involves multi-step organic reactions:
- Amide Coupling : React 5-bromo-2-chlorobenzoic acid derivatives with 4-(3-methoxypyrrolidin-1-yl)aniline using coupling reagents like EDCI/HOBt or DCC in anhydrous DMF at 0–25°C .
- Functional Group Protection : Protect the methoxypyrrolidine moiety during acidic or reactive conditions using tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product. Yield optimization requires strict control of reaction time and temperature .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. Key signals include the pyrrolidine N–CH (~2.5 ppm) and benzamide carbonyl (~168 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 449.04) .
Q. Which solvents and reaction conditions minimize decomposition during synthesis?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance reagent solubility. Avoid protic solvents (e.g., water) during amide formation to prevent hydrolysis .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amine activation) to suppress side-product formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Substituent Variation : Synthesize analogs with modified halogen (e.g., Br → I) or methoxypyrrolidine groups to assess binding affinity changes. Use in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .
- Molecular Docking : Perform computational docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) binding assays .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., bromine substitution). Software like Gaussian or ORCA can predict transition states and activation energies .
- Reaction Path Search Tools : Apply ICReDD’s hybrid computational-experimental workflow to identify optimal catalysts (e.g., Pd for cross-coupling) and solvents. This integrates quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening .
Q. How can contradictory biological activity data across studies be resolved?
- Purity Reassessment : Verify compound purity via HPLC and elemental analysis. Impurities ≥2% can skew assay results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration). Use positive controls (e.g., staurosporine for kinase assays) to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC values reported across labs .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Multi-Step Yield Loss : Optimize each step (e.g., amide coupling, deprotection) to achieve ≥80% intermediate yields. Use flow chemistry for exothermic reactions to improve scalability .
- Purification Bottlenecks : Replace column chromatography with solvent/antisolvent crystallization for large batches. Monitor particle size distribution to ensure consistency .
- Regulatory Compliance : Characterize all intermediates and final products per ICH guidelines (e.g., residual solvent analysis via GC-MS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
